molecular formula C25H30N4O7 B12332645 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine

Cat. No.: B12332645
M. Wt: 498.5 g/mol
InChI Key: LVXQFUWRYAPEFA-FQEVSTJZSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine is a synthetic derivative of the amino acid canavanine. This compound is characterized by the presence of two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine typically involves the reaction of L-canavanine with 9-fluorenylmethylchloroformate (Fmoc-Cl) and tert-butyloxycarbonyl chloride (Boc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino and carboxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid canavanine and its various substituted derivatives, depending on the reagents used in the reactions.

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine involves the selective protection and deprotection of the amino and carboxyl groups. The Fmoc and Boc groups protect these functional groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid canavanine can interact with biological targets, such as enzymes and receptors, mimicking the behavior of natural amino acids .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-canavanine
  • N-t-butyloxycarbonyl-L-canavanine
  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-tryptophan

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine is unique due to the presence of both Fmoc and Boc protective groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control over the synthesis process and reduces the risk of side reactions .

Properties

Molecular Formula

C25H30N4O7

Molecular Weight

498.5 g/mol

IUPAC Name

(2S)-4-[(Z)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1

InChI Key

LVXQFUWRYAPEFA-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N\OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Origin of Product

United States

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